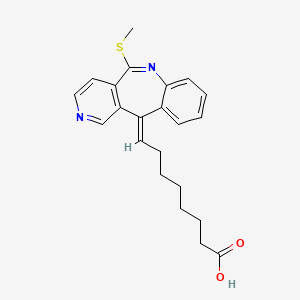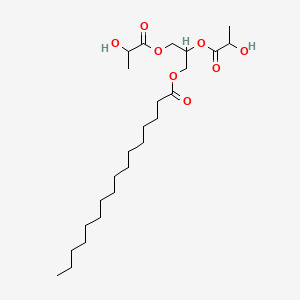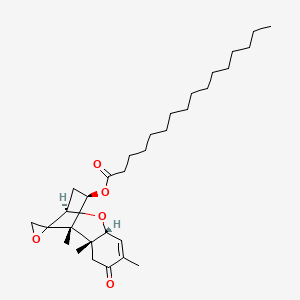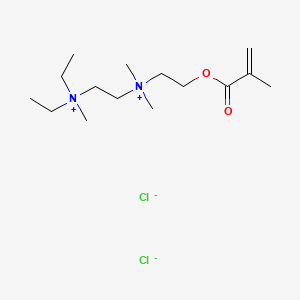
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride is a complex organic compound that features an indole moiety, a benzyl group, and a quinuclidinone structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The quinuclidinone moiety can be introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and microwave irradiation can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the quinuclidinone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The quinuclidinone structure may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinuclidine derivatives: Compounds with similar quinuclidinone moiety.
Oxindole derivatives: Compounds formed from the oxidation of indole.
Uniqueness
2-(alpha-(3-Indolyl)benzyl)-3-quinuclidinone hydrochloride is unique due to its combination of the indole and quinuclidinone structures, which confer distinct biological activities and chemical reactivity. This combination makes it a valuable compound for various research applications .
Properties
CAS No. |
102338-84-1 |
|---|---|
Molecular Formula |
C22H23ClN2O |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-[1H-indol-3-yl(phenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride |
InChI |
InChI=1S/C22H22N2O.ClH/c25-22-16-10-12-24(13-11-16)21(22)20(15-6-2-1-3-7-15)18-14-23-19-9-5-4-8-17(18)19;/h1-9,14,16,20-21,23H,10-13H2;1H |
InChI Key |
BUEUVHPNFWXOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CNC5=CC=CC=C54.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


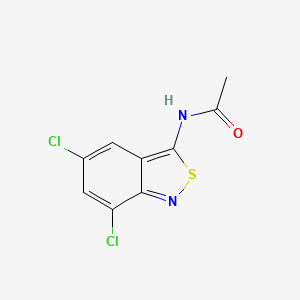
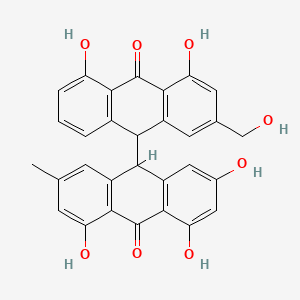
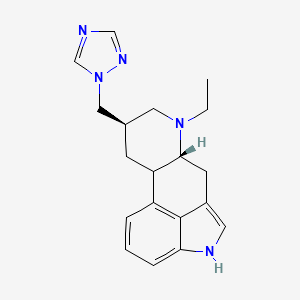
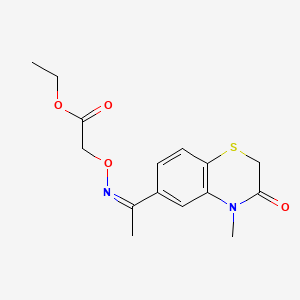

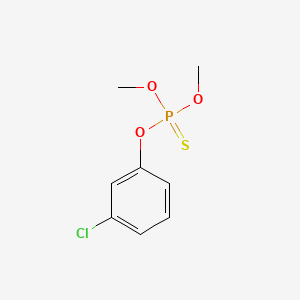

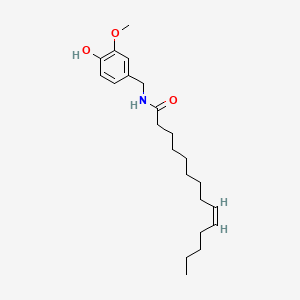
![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)
